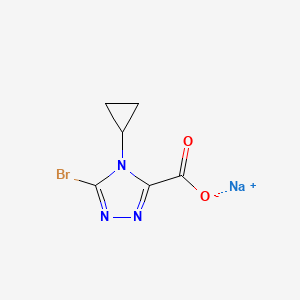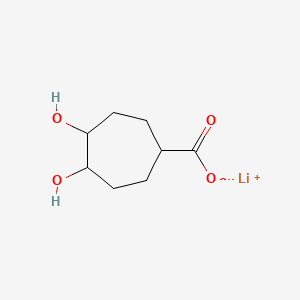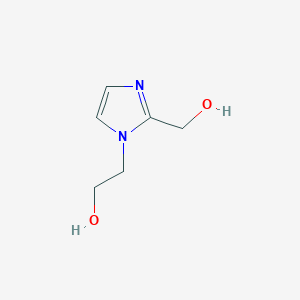
4-Amino-4-(3-ethylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-(3-ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, where the amino group is attached to the fourth carbon atom, and a 3-ethylphenyl group is attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(3-ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the preparation of BOC-protected amino acids, which can be achieved through the reaction of amines with carbamate groups. This method is advantageous for its high purity and yield, as well as its suitability for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4-(3-ethylphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Aplicaciones Científicas De Investigación
4-Amino-4-(3-ethylphenyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Amino-4-(3-ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Amino-4-(3-ethylphenyl)butanoic acid can be compared with other similar compounds, such as:
4-Aminobutanoic acid: A simpler analog with a similar structure but lacking the 3-ethylphenyl group.
4-(Nitroso(vinyl)amino)butanoic acid: A compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-amino-4-(3-ethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-9-4-3-5-10(8-9)11(13)6-7-12(14)15/h3-5,8,11H,2,6-7,13H2,1H3,(H,14,15) |
Clave InChI |
JKVPRSCBBDUSRB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)

![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)


amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)

![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)




![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)

